WWL113 is a small-molecule inhibitor specifically designed to target and block the activity of Carboxylesterase 1 (CES1) [, , , ]. CES1 is a serine hydrolase enzyme involved in the metabolism of various molecules, including lipid mediators called prostaglandin glyceryl esters (PG-Gs) [, , , ]. In scientific research, WWL113 serves as a valuable tool to investigate the role of CES1 in various biological processes, particularly in the context of inflammation and immune responses [, , , ].
WWL113 functions by directly inhibiting the enzymatic activity of CES1 [, , , ]. While the precise molecular interactions underlying this inhibition are not elaborated on in the provided texts, the outcome is the reduced hydrolysis of CES1 substrates, such as prostaglandin D2-glyceryl ester (PGD2-G) []. This inhibition leads to increased stability and potentially enhanced biological activity of these substrates.
a) Investigating the Role of CES1 in PGD2-G Metabolism:WWL113 has been instrumental in demonstrating that CES1 plays a significant role in the hydrolysis of PGD2-G in human monocytic cell lines []. This finding suggests that inhibiting CES1 with WWL113 can enhance the stability and potentially amplify the anti-inflammatory effects of PGD2-G [].
b) Modulating Inflammatory Responses:Studies utilizing WWL113 have revealed that blocking CES1 activity with this inhibitor can augment the anti-inflammatory effects of PGD2-G in macrophages []. Co-treatment with WWL113 and PGD2-G resulted in a more pronounced reduction of pro-inflammatory cytokine levels (interleukin-6 and TNFα) compared to PGD2-G treatment alone, suggesting a potential therapeutic strategy for inflammatory conditions [].
c) Exploring the Impact of CES1 Inhibition on Other PG-Gs:Research indicates that WWL113's impact extends to other PG-Gs, such as prostaglandin E2-glyceryl ester (PGE2-G) []. Interestingly, inhibiting CES1 with WWL113 attenuated the pro-inflammatory effects typically associated with PGE2-G, likely by preventing its hydrolysis into the pro-inflammatory mediator PGE2 [].
d) Studying Endocannabinoid Metabolism in Leukocytes:WWL113 has been employed to investigate the hydrolysis of the endocannabinoid 2-arachidonoyl-glycerol (2-AG) and its metabolites in human leukocytes []. While the research suggests the involvement of multiple lipases, including potentially uncharacterized ones, WWL113 did not completely block the hydrolysis of 2-AG and its metabolites in certain leukocyte populations [].
e) Analyzing 2-AG Hydrolytic Activity in Human PBMCs:In studies examining endocannabinoid-metabolizing enzymes in human peripheral blood mononuclear cells (PBMCs), WWL113 was used to inhibit CES1 activity []. This research highlighted that while CES1 is present in PBMCs, the enzyme monoacylglycerol lipase (MAGL) plays a more dominant role in 2-AG hydrolysis in these cells [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7